molecular formula C11H13ClO B044288 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- CAS No. 117922-95-9

1-Propanone, 1-[4-(2-chloroethyl)phenyl]-

Cat. No.: B044288
CAS No.: 117922-95-9
M. Wt: 196.67 g/mol
InChI Key: XLBURBZGIRRCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is an organic compound with the molecular formula C11H13ClO It is a derivative of propanone (acetone) where the phenyl group is substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 1-(2-chloroethyl)benzene as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-[4-(2-bromoethyl)phenyl]-: Similar structure but with a bromoethyl group instead of chloroethyl.

    1-Propanone, 1-[4-(2-fluoroethyl)phenyl]-: Contains a fluoroethyl group.

    1-Propanone, 1-[4-(2-iodoethyl)phenyl]-: Contains an iodoethyl group.

Uniqueness

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts. The chloroethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(2-chloroethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBURBZGIRRCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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